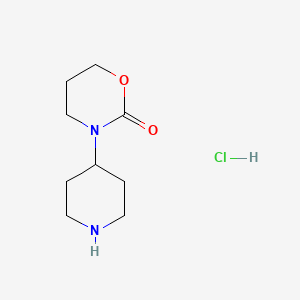

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is a compound that features a piperidine ring fused with an oxazinanone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with suitable reagents to form the oxazinanone ring . The reaction conditions often include the use of catalysts such as rhodium (I) complex and pinacol borane to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions that allow for the efficient synthesis of highly functionalized piperidine scaffolds. These reactions are catalyzed by agents such as TMSI in methanol at room temperature, providing the desired products in moderate to good yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is characterized by its oxazinanone structure, which includes a piperidine ring. This unique configuration contributes to its biological activity, making it a subject of interest in drug development.

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. The ability to inhibit these enzymes suggests a potential role in cancer therapy, particularly for tumors harboring IDH mutations .

2. Neurological Disorders

The compound has been evaluated for its neuroprotective properties. Studies suggest that derivatives of this compound may have applications in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotection against oxidative stress .

3. Inhibition of Cysteine Proteases

Another significant application lies in the inhibition of cysteine proteases such as Cathepsin S. This inhibition has implications for treating metabolic diseases like diabetes and various inflammatory conditions . The development of selective inhibitors based on the oxazinanone scaffold could lead to new therapeutic strategies for these diseases.

Case Study 1: Cancer Treatment

In a study focusing on the inhibition of mutant IDH enzymes, researchers synthesized several derivatives of this compound. These derivatives showed promising results in vitro, demonstrating significant potency against cancer cell lines with IDH mutations. The lead compound was further tested in vivo, revealing reduced tumor growth rates compared to controls .

Case Study 2: Neuroprotection

A series of experiments assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with this compound significantly reduced neuronal death and improved functional outcomes in treated animals .

Table 1: Biological Activities of this compound Derivatives

Wirkmechanismus

The mechanism of action of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by inhibiting enzymes or interacting with receptors, leading to changes in cellular pathways . For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which can result in antiproliferative activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Disubstituted Piperidines: These compounds have similar structural features and are known for their biological activities.

Spiropiperidines: Another class of piperidine derivatives with unique pharmacological properties.

Condensed Piperidines: Compounds with fused ring systems that exhibit diverse biological activities.

Uniqueness

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is unique due to its specific combination of the piperidine and oxazinanone rings, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Biologische Aktivität

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on diverse research findings.

The compound features a piperidine ring fused with an oxazinanone structure, which is significant for its biological activity. Its synthesis typically involves the cyclization of piperidine derivatives under controlled conditions, often utilizing reagents such as TMSI in methanol for optimal yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Target Proteins : It acts as a ligand for cereblon, a protein implicated in the regulation of protein homeostasis and targeted drug delivery systems.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown significant cytotoxic effects against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest effectiveness against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further elucidation .

Antifungal Activity

In addition to antibacterial effects, initial findings indicate potential antifungal properties, which could be leveraged in the development of new antifungal agents .

Table 1: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound displays reasonable absorption characteristics when administered in various forms.

- Distribution : It interacts with plasma proteins and can penetrate cellular membranes effectively due to its lipophilic nature.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations which may influence its efficacy and safety profile.

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1,3-oxazinan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8;/h8,10H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDPYGIFWHJFJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-65-1 |

Source

|

| Record name | 2H-1,3-Oxazin-2-one, tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.